molecular formula C13H18BrClN2O B2631607 [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride CAS No. 1286275-39-5

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride

Cat. No.: B2631607
CAS No.: 1286275-39-5
M. Wt: 333.65
InChI Key: VDGABHCGWAAAAH-AWLKUTLJSA-N
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Description

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride is a chemical compound with a unique structure that combines an aminocyclohexyl group with a bromobenzamide moiety

Scientific Research Applications

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies involving cell signaling pathways and receptor interactions.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed cautiously with water . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: This step involves the preparation of the aminocyclohexyl group through a series of reactions, such as the reduction of a nitrocyclohexane derivative.

    Bromination of Benzamide: The benzamide moiety is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position.

    Coupling Reaction: The aminocyclohexyl intermediate is then coupled with the bromobenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

    Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aminocyclohexyl group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different aminocyclohexyl derivatives.

Mechanism of Action

The mechanism of action of [(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group may interact with binding sites, while the bromobenzamide moiety can modulate the activity of the target. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-aminocyclohexyl)-2-bromobenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10;/h1-4,9-10H,5-8,15H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGABHCGWAAAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=CC=C2Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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